cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Overview
Description
“Cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C15H18O3 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid” is based on its molecular formula, C15H18O3 . Detailed structural information can be found in chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid” include its molecular weight, which is 246.3 g/mol . More detailed properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications
Cyclohexane Functionalization
Research has explored the functionalization of cyclohexane derivatives, including processes like the cis 1,2-functionalization using selenium intermediates. These methods have been employed to achieve high yields of 1,2 halide-containing products with cis geometry, demonstrating the versatility of cyclohexane derivatives in synthetic chemistry and their potential applications in creating complex molecular structures (Morella & Ward, 1985).
Catalytic Systems
Cyclohexane derivatives, such as cis-1,2-Cyclohexanediol, have been shown to be efficient ligands in catalytic systems, facilitating the synthesis of biologically important compounds. These systems have demonstrated exceptional versatility and functional group tolerance, highlighting the potential of cyclohexane derivatives in catalysis and synthesis of bioactive molecules (Kabir et al., 2010).
Anaerobic Degradation Pathways
The anaerobic degradation pathways of polycyclic aromatic hydrocarbons have been studied, with cyclohexane derivatives like cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid being identified as intermediates. These studies provide insights into environmental bioremediation processes and the microbial metabolism of complex organic compounds (Weyrauch et al., 2017).
Metabolite Analysis
Cyclohexane derivatives have also been identified as metabolites in the analysis of pyrethroid exposure, highlighting their relevance in toxicological studies and environmental monitoring. The development of analytical methods for these compounds contributes to our understanding of exposure risks and the environmental fate of synthetic chemicals (Arrebola et al., 1999).
Structural Studies
Structural and conformational studies of cyclohexane derivatives, such as the analysis of 4-Aminomethyl-1-cyclohexanecarboxylic Acids, provide fundamental insights into their chemical behavior and potential applications in drug design and material science. Understanding the molecular conformations in different environments can guide the development of new compounds with desired properties (Yanaka et al., 1981).
properties
IUPAC Name |
(1R,2R)-2-phenacylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18)/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPDKWMENPRKR-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641368 | |
Record name | (1R,2R)-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
736136-28-0 | |
Record name | (1R,2R)-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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